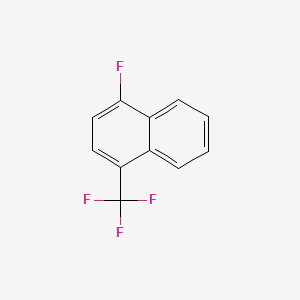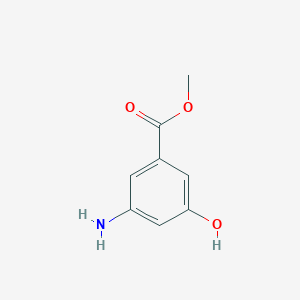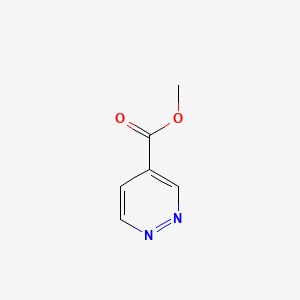
1-Fluoro-4-(trifluoromethyl)naphthalene
Overview
Description
1-Fluoro-4-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F4. It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
- Transmetalation, a process observed in Suzuki–Miyaura (SM) cross-coupling reactions, involves the transfer of nucleophilic organic groups (such as boron) to palladium. In SM coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of new Pd–C bonds .
Mode of Action
Biochemical Analysis
Biochemical Properties
1-Fluoro-4-(trifluoromethyl)naphthalene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s fluoro and trifluoromethyl groups contribute to its reactivity and interaction with biomolecules. For instance, the fluoro group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can affect the activity of enzymes and proteins, leading to changes in biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular membranes and proteins can lead to alterations in cell function. For example, it may modulate the activity of membrane-bound receptors and enzymes, leading to changes in signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, the fluoro group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the trifluoromethyl group can enhance the compound’s binding affinity through hydrophobic interactions . These interactions can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, this compound can affect gene expression by binding to transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . These metabolic reactions can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the subcellular localization of this compound can impact its interactions with biomolecules and its overall cellular effects.
Preparation Methods
The synthesis of 1-Fluoro-4-(trifluoromethyl)naphthalene typically involves the introduction of fluorine and trifluoromethyl groups into the naphthalene ring. One common method is the direct fluorination of 4-(trifluoromethyl)naphthalene using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
1-Fluoro-4-(trifluoromethyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles. .
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the fluorine and trifluoromethyl groups .
Scientific Research Applications
1-Fluoro-4-(trifluoromethyl)naphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. .
Biology: The compound is used in biochemical research to study the effects of fluorinated aromatic compounds on biological systems. .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. .
Industry: The compound is used in the production of specialty chemicals and advanced materials. .
Comparison with Similar Compounds
1-Fluoro-4-(trifluoromethyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1-Fluoronaphthalene: This compound lacks the trifluoromethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions
4-(Trifluoromethyl)naphthalene: This compound lacks the fluorine atom, which can affect its reactivity and the types of reactions it can undergo
1,4-Difluoronaphthalene: This compound has two fluorine atoms but lacks the trifluoromethyl group, leading to different chemical properties and reactivity
The uniqueness of this compound lies in the combination of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties to the compound .
Properties
IUPAC Name |
1-fluoro-4-(trifluoromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWWFQBBDMGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499707 | |
| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-13-6 | |
| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)




![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)






